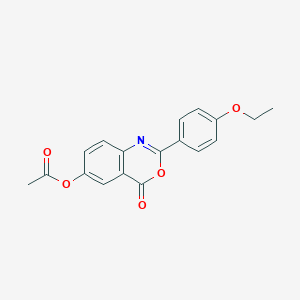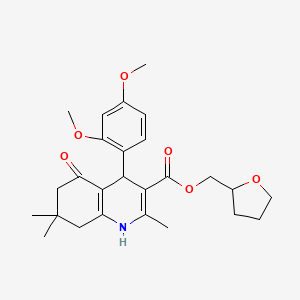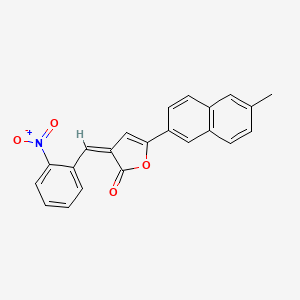
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as L-745,870, and it has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. This results in the inhibition of downstream signaling pathways that are involved in the regulation of various physiological and behavioral processes. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its molecular and cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in the regulation of cognition and emotion. This compound has also been shown to decrease the activity of the mesolimbic dopaminergic pathway, which is involved in the regulation of reward and motivation. Furthermore, it has been found to increase the activity of the mesocortical dopaminergic pathway, which is involved in the regulation of cognitive and emotional processes.
Advantages and Limitations for Lab Experiments
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for the specific manipulation of this receptor in experimental settings. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use in lab experiments. It has been found to have some off-target effects on other dopamine receptor subtypes, which can complicate the interpretation of experimental results. Furthermore, its effects on other neurotransmitter systems and physiological processes are still not fully understood, which can limit its applicability in certain experimental paradigms.
Future Directions
There are several future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One direction is to further elucidate its mechanism of action and molecular effects on the dopamine D4 receptor and downstream signaling pathways. This can help to identify potential therapeutic targets and improve the specificity and efficacy of this compound in the treatment of psychiatric and neurological disorders. Another direction is to investigate its effects on other neurotransmitter systems and physiological processes, such as glutamate, GABA, and inflammation. This can help to identify potential off-target effects and broaden its applicability in different experimental paradigms. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. This can help to determine its potential as a therapeutic agent for various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-isopropylphenol with ethyl chloroacetate to form 2-(2-isopropylphenoxy)acetic acid. The latter is then reacted with thionyl chloride to form 2-(2-isopropylphenoxy)acetyl chloride. The final step involves the reaction of 2-(2-isopropylphenoxy)acetyl chloride with N-(1-methyl-4-piperidinyl)propan-2-amine to form this compound.
Scientific Research Applications
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including cognition, emotion, and motor function. Therefore, this compound has been studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and Parkinson's disease.
properties
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)16-8-6-7-9-17(16)23-19(3,4)18(22)20-15-10-12-21(5)13-11-15/h6-9,14-15H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQMSHVOKXJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)




![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
![4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4996202.png)